molecular formula C12H9NO2 B2825309 3-(Furan-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one CAS No. 18461-28-4

3-(Furan-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one

Cat. No.: B2825309
CAS No.: 18461-28-4
M. Wt: 199.209
InChI Key: HTGZMQHTNOCVLZ-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one is an organic compound that features both furan and pyridine rings connected by a propenone linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one typically involves the condensation of furan-2-carbaldehyde with pyridin-3-ylacetic acid under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the propenone linker to a saturated propyl chain.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

3-(Furan-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(Furan-2-yl)-1-(pyridin-2-yl)prop-2-en-1-one: Similar structure but with the pyridine ring at a different position.

    3-(Furan-2-yl)-1-(pyridin-4-yl)prop-2-en-1-one: Another positional isomer with the pyridine ring at the 4-position.

    3-(Thiophen-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one: Contains a thiophene ring instead of a furan ring.

Uniqueness

3-(Furan-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one is unique due to the specific positioning of the furan and pyridine rings, which can influence its reactivity and biological activity. The presence of both heterocyclic rings provides a versatile scaffold for further functionalization and exploration in various research fields.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-1-pyridin-3-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-12(10-3-1-7-13-9-10)6-5-11-4-2-8-15-11/h1-9H/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTGZMQHTNOCVLZ-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)C(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665814
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

19575-04-3
Record name NSC112913
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112913
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC71924
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71924
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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